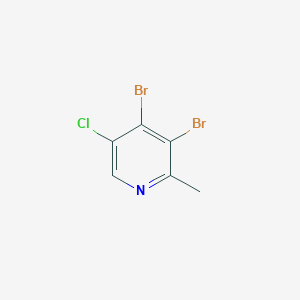

3,4-Dibromo-5-chloro-2-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2ClN |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

3,4-dibromo-5-chloro-2-methylpyridine |

InChI |

InChI=1S/C6H4Br2ClN/c1-3-5(7)6(8)4(9)2-10-3/h2H,1H3 |

InChI Key |

ZMERKXRIFIBBJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1Br)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromo 5 Chloro 2 Methylpyridine

Direct Halogenation Approaches to Substituted Pyridines

Direct halogenation of the pyridine (B92270) ring is a primary method for introducing halogen atoms. However, achieving the specific 3,4-dibromo-5-chloro substitution pattern on a 2-methylpyridine (B31789) core via a one-pot direct approach is challenging due to the directing effects of the existing substituents and the similar reactivity of the C-H bonds. Therefore, these methods are typically sequential and rely on careful selection of reagents and conditions to control the position of each halogen.

The introduction of bromine at specific positions on the pyridine ring is critical for the synthesis of 3,4-Dibromo-5-chloro-2-methylpyridine. Electrophilic bromination of unsubstituted pyridine is difficult and typically requires high temperatures, yielding a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine (B18299). The presence of an activating group, such as an amino group, can facilitate bromination and control its position. For instance, the synthesis of 2,3-dibromo-5-methylpyridine (B1296319) can be achieved from 2-amino-3-bromo-5-methylpyridine (B30763) via a Sandmeyer-type reaction. chemicalbook.com In this process, the amino group is diazotized and subsequently replaced by a bromine atom.

Another strategy involves metalation-halogenation sequences. nih.gov Deprotonation of a pyridine derivative with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophilic bromine source can provide high regioselectivity. The position of metalation is influenced by the existing substituents on the ring. For example, the synthesis of 3,5-Dibromo-4-methylpyridine proceeds via lithiation of 3,5-dibromopyridine at the 4-position, followed by reaction with methyl iodide. chemicalbook.com A similar strategy could theoretically be applied by first introducing a chlorine atom and then performing sequential regioselective brominations.

Radical bromination offers an alternative pathway, though controlling regioselectivity can be challenging. youtube.com The stability of the resulting radical intermediate often dictates the position of substitution.

Table 1: Examples of Regioselective Bromination of Pyridine Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-3-bromo-5-methylpyridine | 1. 48% HBr, Br₂, NaNO₂ | 2,3-Dibromo-5-methylpyridine | 97% | chemicalbook.com |

| 3,5-Dibromopyridine | 1. LDA, THF; 2. Methyl iodide | 3,5-Dibromo-4-methylpyridine | — | chemicalbook.com |

| Pyrrolo[1,2-a]quinoxaline | Tetrabutylammonium tribromide (TBATB) | C3-brominated product | Good | nih.gov |

Achieving site-selective chlorination on a pyridine ring that already contains other substituents, particularly other halogens, is a significant synthetic hurdle. Direct electrophilic chlorination of pyridine requires severe conditions and often results in a mixture of products. youtube.com For instance, the gas-phase radical chlorination of pyridine can yield 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com

A common route to 2-chloropyridines involves the chlorination of pyridine N-oxides, followed by deoxygenation. Another approach involves the transformation of pyridones into chloropyridines. For example, 2-chloro-5-methylpyridine (B98176) can be prepared from a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate by treatment with a chlorinating agent like phosphorus oxychloride. epo.orggoogle.com

For more complex, polysubstituted pyridines, the existing substituents govern the position of further halogenation. The synthesis of 2,4-dichloro-5-methylpyridine (B1314159) has been achieved through a direct chlorination reaction, avoiding a more hazardous diazonium salt intermediate. dissertationtopic.net Novel methods using designed phosphine (B1218219) reagents have also been developed to selectively halogenate the 4-position of pyridines by converting the pyridine into a phosphonium (B103445) salt, which is then displaced by a chloride nucleophile. nih.govnih.govacs.orgchemrxiv.org Biocatalytic methods using flavin-dependent halogenases are emerging as a highly selective technique for chlorination under mild conditions, although their application to heavily substituted pyridines is still under investigation. researchgate.netresearchgate.netchemrxiv.org

Multi-Step Synthesis from Precursors

Due to the difficulties in controlling direct halogenation, multi-step syntheses starting from carefully chosen precursors are often the most practical routes to complex molecules like this compound.

This strategy involves building the target molecule by introducing the halogen and alkyl groups in a stepwise fashion. The order of these steps is crucial for success. One could envision a synthesis starting with a pyridine ring, followed by a sequence of chlorination, brominations, and methylation.

For example, a synthetic pathway could begin with the synthesis of 2-chloro-5-methylpyridine. epo.orgdissertationtopic.net This intermediate could then be subjected to sequential bromination reactions. The directing effects of the chloro and methyl groups would need to be carefully considered to achieve the desired 3,4-dibromo substitution pattern.

Alternatively, a di-brominated pyridine could be the starting point. For example, starting with 3,4-dibromopyridine, one could attempt a regioselective chlorination at the 5-position and methylation at the 2-position. The alkylation of pyridines can be accomplished through various methods, including radical alkylation or the reaction of metalated pyridines with an alkylating agent. youtube.com

Table 2: Illustrative Sequential Synthesis Steps

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |

| Chlorination/Aromatization | 2-Oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride, 80-130°C | 2-Chloro-5-methylpyridine | google.com |

| Alkylation | 3,5-Dibromopyridine | 1. n-BuLi, Diisopropylamine; 2. CH₃I | 3,5-Dibromo-4-methylpyridine | chemicalbook.com |

| C-H Functionalization | Pyridine N-oxides | Dialkylcyanamides | Pyridine-2-yl substituted ureas | rsc.org |

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukfiveable.me This is particularly useful in pyridine chemistry for introducing substituents that are difficult to install directly.

A common FGI is the conversion of an amino group into a halogen via the Sandmeyer reaction. As mentioned, 2-amino-3-bromo-5-methylpyridine can be converted to 2,3-dibromo-5-methylpyridine. chemicalbook.com This suggests a potential route where a precursor like 5-chloro-2-methyl-3,4-diaminopyridine could be synthesized and then both amino groups converted to bromo groups.

Novel and Green Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing more efficient, environmentally friendly, and safer processes. biosynce.com These principles are being applied to the synthesis of halogenated pyridines.

Green chemistry approaches include the use of less hazardous solvents (like water or ionic liquids), solvent-free reactions, and catalytic methods to reduce waste. rsc.orgresearchgate.netnih.gov Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the creation of pyridine derivatives. nih.gov

Biocatalysis, using enzymes like halogenases, offers the potential for highly selective halogenations under mild, aqueous conditions, which could be a significant improvement over traditional methods requiring harsh reagents and high temperatures. researchgate.netresearchgate.net

Flow chemistry, where reactions are performed in continuous-flow reactors, is another emerging technique. It offers enhanced control over reaction parameters, improved safety, and easier scalability, making it attractive for the synthesis of complex intermediates. asianpubs.org The development of novel reagents, such as specialized phosphines for selective halogenation, also represents a significant advancement in the field. nih.govnih.govacs.org

Transition-Metal-Free Halogenation Methodologies

The synthesis of halogenated pyridines without the use of transition metals is a significant area of research, aiming to reduce costs and metal contamination in the final products. One prominent metal-free approach involves the regioselective phosphonation of pyridines, which can be a precursor step to halogenation or part of a broader functionalization strategy. This method utilizes a Lewis acid such as BF₃·OEt₂ to activate the pyridine ring, facilitating the nucleophilic addition of a phosphine oxide anion. The resulting sigma complex is then oxidized to yield the desired substituted pyridine. nih.gov This strategy has been shown to be effective for a variety of substituted pyridines, including those with existing halogen substituents. nih.gov

Another notable transition-metal-free method is the DBU-promoted ring expansion of 2-allyl-2H-azirines. This process leads to the formation of 1-azatrienes, which then undergo an in situ 6π-electrocyclization to produce substituted pyridines. This reaction is praised for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org Furthermore, the use of inexpensive and readily available reagents like acetamidine (B91507) hydrochloride as an ammonia (B1221849) source for the amination of 2-fluoropyridine (B1216828) derivatives presents a cost-effective and efficient transition-metal-free synthetic route. rsc.org

Table 1: Comparison of Transition-Metal-Free Synthesis Methods for Pyridine Derivatives

| Method | Key Reagents | Key Features | Relevant Citations |

|---|---|---|---|

| Lewis Acid-Mediated Phosphonation | BF₃·OEt₂, Phosphine Oxide Anion, Organic Oxidant | Highly regioselective, good to excellent yields. | nih.gov |

| Ring Expansion of 2-Allyl-2H-azirines | DBU, 2-Allyl-2H-azirine | Broad substrate scope, tolerates various substituents. | organic-chemistry.org |

| Amination with Acetamidine Hydrochloride | Acetamidine Hydrochloride, 2-Fluoropyridine | Inexpensive reagents, high yield and chemoselectivity. | rsc.org |

Solvent-Free and Aqueous Reaction Environments

The development of synthetic methods that operate in solvent-free or aqueous environments is a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and enhanced safety. For the synthesis of halopyridines, solvent-free approaches often utilize microwave irradiation to accelerate reactions, leading to high yields in short reaction times. researchgate.net These methods are particularly effective for nucleophilic aromatic substitution (SNAr) reactions on halopyridines. researchgate.netcrossref.org

Aqueous synthesis of pyridine derivatives has also been explored, demonstrating that even reactions with water-insoluble starting materials can be successful. The hydrophobic effect of water can enhance reactivity and selectivity. clockss.org For instance, the synthesis of various substituted pyridines has been achieved in aqueous media, sometimes with the aid of a phase-transfer catalyst or surfactant to facilitate the reaction between organic substrates and aqueous reagents. clockss.org The use of water as a solvent is not only environmentally friendly but can also lead to unique reactivity that is not observed in organic solvents.

Table 2: Overview of Solvent-Free and Aqueous Synthesis of Pyridine Derivatives

| Environment | Methodology | Advantages | Relevant Citations |

|---|---|---|---|

| Solvent-Free | Microwave-assisted SNAr | Rapid reactions, high yields, environmentally friendly. | researchgate.net |

| Aqueous | Hydrophobic effect-driven reactions | Enhanced reactivity and selectivity, reduced pollution. | clockss.org |

Process Optimization and Scale-Up Considerations

A critical aspect of process optimization is the careful selection of reagents and reaction conditions to maximize yield and minimize the formation of byproducts. For instance, in the synthesis of a related compound, 5,2′-dibromo-2,4′,5′-trihydroxy diphenylmethanone, the optimization process involved screening different solvents and adjusting the molar ratios of reagents to improve the yield and purity of the product. nih.gov The use of hazardous reagents like liquid bromine was replaced with safer alternatives, and reaction temperatures were adjusted to control exotherms and reduce the formation of impurities. nih.gov

Furthermore, the choice of solvent for both the reaction and the subsequent purification steps is crucial for a scalable process. The use of Class 2 solvents, which have known toxicity, should be minimized or replaced with more benign alternatives. nih.gov The development of a robust purification method, such as recrystallization from a suitable solvent system, is also essential to ensure the final product meets the required purity standards for its intended application.

Table 3: Key Parameters for Process Optimization and Scale-Up

| Parameter | Consideration | Example from Related Syntheses | Relevant Citations |

|---|---|---|---|

| Reagent Selection | Cost, safety, and efficiency. | Replacing liquid bromine with a safer brominating agent. | nih.gov |

| Reaction Conditions | Temperature control, reaction time, and molar ratios of reactants. | Optimizing temperature to reduce byproduct formation. | nih.gov |

| Solvent Choice | Minimizing the use of toxic solvents. | Replacing Class 2 solvents in recrystallization. | nih.gov |

| Purification Method | Efficiency and scalability of the purification process. | Developing a robust recrystallization procedure. | nih.gov |

Reactivity and Transformations of 3,4 Dibromo 5 Chloro 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-poor aromatic rings like pyridine (B92270). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.

In 3,4-Dibromo-5-chloro-2-methylpyridine, the halogen atom at the C4 position is the most susceptible to nucleophilic displacement. The C4 position is directly 'para' to the ring nitrogen, which provides significant resonance stabilization for the negative charge developed in the Meisenheimer intermediate during nucleophilic attack. This strong activation makes the C4-bromo group the primary site for SNAr reactions. In contrast, the halogens at the C3 and C5 positions are less activated, and substitution at these sites requires more forcing conditions. The regioselectivity of such reactions on polyhaloheterocycles is often predictable, with reactivity closely resembling that of other activated systems. baranlab.org

The rate and selectivity of SNAr reactions are influenced by both the position of the leaving group and its identity. For position, as noted, the C4 halogen is the most labile due to electronic activation by the pyridine nitrogen. baranlab.org

The influence of the halogen's identity (the "element effect") in SNAr is complex. Typically, in activated aryl systems, the leaving group ability follows the order F > Cl ≈ Br > I. nih.gov This trend is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, when the second step—expulsion of the leaving group—becomes rate-determining, the order can revert to the one governed by carbon-halogen bond strength (I > Br > Cl > F). sci-hub.se For this compound, the bromine at the highly activated C4 position is expected to be displaced preferentially over the chlorine at the C5 position and the bromine at the C3 position, due to the overwhelming influence of positional activation.

Amination and etherification are common and synthetically useful SNAr transformations for halo-pyridines. sci-hub.seresearchgate.net Given the reactivity principles outlined above, this compound is expected to react selectively at the C4 position with amines and alkoxides.

Amination: Reaction with primary or secondary amines would lead to the selective formation of 4-amino-3-bromo-5-chloro-2-methylpyridine derivatives. This transformation can occur under thermal conditions or be facilitated by a base.

Etherification: Similarly, treatment with alkoxides (e.g., sodium methoxide) or phenoxides would result in the displacement of the C4-bromide to yield the corresponding 4-alkoxy or 4-aryloxy ethers.

Table 1: Predicted Major Products in SNAr Reactions

| Reactant | Nucleophile | Predicted Major Product |

|---|---|---|

| This compound | Ammonia (B1221849) (NH₃) | 3-Bromo-5-chloro-2-methylpyridin-4-amine |

| This compound | Sodium Methoxide (NaOCH₃) | 3-Bromo-5-chloro-4-methoxy-2-methylpyridine |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions is primarily determined by the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide or triflate. libretexts.org The general reactivity trend for halogens in the oxidative addition step is I > Br > Cl > F. Furthermore, the position on the pyridine ring also plays a critical role, with oxidative addition generally occurring fastest at the C4 position, followed by the C2/C6 positions, and slowest at the C3/C5 positions. baranlab.org

For this compound, this leads to a clear hierarchy of reactivity:

C4-Br: Most reactive site due to both positional activation and the nature of the halogen.

C3-Br: Second most reactive site.

C5-Cl: Least reactive site.

This differential reactivity allows for the stepwise and selective functionalization of the molecule. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, one can achieve mono-, di-, or tri-arylation at specific positions. For instance, using one equivalent of an arylboronic acid would predominantly yield the 4-aryl-3-bromo-5-chloro-2-methylpyridine. rsc.org

Table 2: Stepwise Suzuki-Miyaura Coupling Products

| Step | Starting Material | Reagent | Expected Product |

|---|---|---|---|

| 1 | This compound | 1 eq. Ar-B(OH)₂ / Pd catalyst | 4-Aryl-3-bromo-5-chloro-2-methylpyridine |

| 2 | 4-Aryl-3-bromo-5-chloro-2-methylpyridine | 1 eq. Ar'-B(OH)₂ / Pd catalyst | 3-Aryl'-4-aryl-5-chloro-2-methylpyridine |

The same principles of regioselectivity observed in Suzuki coupling generally apply to other palladium-catalyzed reactions due to the common oxidative addition step.

Stille Coupling: This reaction utilizes an organostannane as the coupling partner. libretexts.org For this compound, the reaction with an organotin reagent would first occur at the C4-Br bond, providing a route to compounds with new carbon-carbon bonds (e.g., vinyl, alkynyl, or aryl groups). Stepwise functionalization is also feasible in Stille couplings. nih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. organic-chemistry.org While SNAr provides a pathway to 4-aminopyridines, the Buchwald-Hartwig reaction offers an alternative, often under milder conditions and with a broader substrate scope, including less nucleophilic amines. The selectivity would again favor the C4-Br position, followed by C3-Br and then C5-Cl, allowing for controlled, stepwise amination if desired. researchgate.net

Table 3: Predicted Products of Stille and Buchwald-Hartwig Couplings

| Reaction Type | Reagent | Selective Position | Predicted Major Product |

|---|---|---|---|

| Stille | R-Sn(Bu)₃ / Pd catalyst | C4 | 3-Bromo-5-chloro-2-methyl-4-R-pyridine |

Chemoselectivity in Polyhalogenated Systems

In polyhalogenated aromatic systems, the differential reactivity of the various halogen substituents is a key determinant of the outcome of a reaction. This chemoselectivity is governed by several factors, including the nature of the halogen (I > Br > Cl > F for metal-halogen exchange and many cross-coupling reactions), the electronic environment of the C-X bond, and steric hindrance. In the case of this compound, the two bromine atoms at positions 3 and 4 are expected to be more reactive than the chlorine atom at position 5 in reactions such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

The relative reactivity of the two bromine atoms can be influenced by the reaction conditions and the steric and electronic environment of each position. For instance, in Suzuki-Miyaura cross-coupling reactions of substituted 2,4-dibromopyridines, regioselectivity can be achieved, often favoring reaction at the 2-position. nih.gov While direct studies on this compound are not extensively reported, analogous systems provide insight into the expected chemoselectivity. For example, in the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine, selective mono- and di-alkynylation at the bromine-bearing positions is achievable, demonstrating the feasibility of differentiating between halogen atoms. rsc.org

The following table illustrates the potential for chemoselective transformations based on analogous polyhalogenated pyridine systems.

| Reactant | Coupling Partner | Catalyst/Conditions | Major Product | Reference |

| 2,4-Dibromopyridine | Phenylboronic acid | C3-Symmetric Tripalladium Clusters | 2-Phenyl-4-bromopyridine | nih.gov |

| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Mono- or di-alkynylated pyridine | rsc.org |

Metal-Halogen Exchange Reactions

Generation of Organolithium and Grignard Reagents

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of aryl halides into highly reactive organometallic species. nih.gov For this compound, this reaction is anticipated to occur preferentially at one of the C-Br bonds over the more stable C-Cl bond. The use of organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures is a standard method for effecting lithium-halogen exchange. chemrxiv.org The choice between the bromine at C-3 and C-4 would be influenced by steric hindrance from the adjacent methyl group at C-2 and the chlorine at C-5, as well as the electronic effects of the substituents.

The formation of Grignard reagents from aryl bromides is also a well-established process, typically involving the reaction with magnesium metal. researchgate.net A patent describing the reaction of 2,3-dibromo-5-chloropyridine (B45329) with a Grignard reagent in the presence of a phosphine (B1218219) ligand catalyst suggests that such transformations are viable for closely related structures. researchgate.net It is plausible that direct insertion of magnesium could also be achieved with this compound, likely at one of the bromine positions, to yield the corresponding Grignard reagent. The combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange in bromoheterocycles, even in the presence of acidic protons, offering a potentially selective method for the generation of organometallic intermediates from polyhalogenated pyridines under non-cryogenic conditions. acs.org

Subsequent Electrophilic Quenching Reactions

Once the organolithium or Grignard reagent of this compound is generated, it can be trapped with a wide variety of electrophiles to introduce new functional groups onto the pyridine ring. The newly formed carbon-nucleophile can react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides.

For example, the quenching of a lithiated polybromoimidazole with benzophenone (B1666685) has been reported to yield the corresponding diphenylmethanol (B121723) derivative. wikipedia.org Similarly, trapping with dimethylformamide (DMF) would lead to the introduction of a formyl group. The following table provides hypothetical examples of electrophilic quenching reactions based on the expected formation of an organometallic intermediate from this compound.

| Organometallic Intermediate | Electrophile | Product |

| 3-Bromo-5-chloro-4-lithio-2-methylpyridine | Benzaldehyde | (3-Bromo-5-chloro-2-methylpyridin-4-yl)(phenyl)methanol |

| 3-Bromo-5-chloro-4-(magnesiobromo)-2-methylpyridine | Carbon Dioxide | 3-Bromo-5-chloro-2-methylisonicotinic acid |

| 4-Bromo-5-chloro-3-lithio-2-methylpyridine | Methyl Iodide | 3-Bromo-5-chloro-2,3-dimethylpyridine |

Radical Functionalization Pathways

Photoinduced Radical Reactions

Photoinduced reactions offer a powerful means to generate radical species under mild conditions, often leading to unique reactivity patterns. rsc.org While specific photoinduced radical reactions of this compound are not prominently documented, the general reactivity of pyridinium (B92312) salts and related compounds provides a framework for potential transformations. researchgate.netrsc.org For instance, N-functionalized pyridinium salts can serve as radical precursors through a reductive single-electron transfer process.

It is conceivable that this compound could be converted to a corresponding pyridinium salt, which upon photoirradiation could generate a radical species. This radical could then participate in various C-C or C-heteroatom bond-forming reactions. The presence of multiple halogen atoms could also influence the course of photoinduced reactions, potentially leading to selective dehalogenation or functionalization depending on the reaction conditions.

Hydrogen Atom Transfer (HAT) Catalysis in C-H Functionalization

Hydrogen Atom Transfer (HAT) has emerged as a significant strategy for the functionalization of C-H bonds. nih.gov This approach often involves the generation of a reactive radical species that can abstract a hydrogen atom from a substrate, which then undergoes further reaction. In the context of this compound, the methyl group at the C-2 position represents a potential site for C-H functionalization via a HAT mechanism.

Recent studies have highlighted the use of pyridine N-oxides as effective HAT catalysts under photoinduced conditions. chemrxiv.orgresearchgate.netacs.orgnih.gov It is plausible that this compound could be oxidized to its corresponding N-oxide. This N-oxide could then act as a precursor to an oxygen-centered radical upon photoredox catalysis, which could in turn abstract a hydrogen from the C-2 methyl group. The resulting benzylic-type radical could then be trapped by a suitable radical acceptor, leading to the functionalization of the methyl group. This pathway would offer a complementary approach to the functionalization of the pyridine ring itself.

Advanced Functionalization Strategies Involving 3,4 Dibromo 5 Chloro 2 Methylpyridine Scaffolds

Directed C-H Functionalization

Directly converting C-H bonds into new C-C or C-heteroatom bonds is a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For a polysubstituted scaffold like 3,4-Dibromo-5-chloro-2-methylpyridine, the primary sites for C-H functionalization are the C-6 position on the pyridine (B92270) ring and the C-H bonds of the 2-methyl group.

The inherent electronic properties of the pyridine ring typically dictate the regioselectivity of C-H functionalization. nih.gov The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. Conversely, electrophilic substitution is disfavored and, when forced, tends to occur at the C-3 (meta) position.

Transition-metal-catalyzed C-H activation can overcome these intrinsic biases. beilstein-journals.org The selectivity is often governed by the mechanism of C-H activation and the nature of the catalyst and directing group.

Ortho-Selectivity : This is the most common outcome in directed C-H functionalization. The nitrogen atom of the pyridine itself can act as a directing group, coordinating to a metal catalyst and facilitating the activation of the adjacent C-H bond at the C-2 position through a cyclometalation process. nih.govacs.org

Para-Selectivity : Achieving para-selectivity is more challenging and often requires specific reaction designs. Some methods utilize heterocyclic phosphonium (B103445) salts, which can selectively transform the 4-position C-H bond into a reactive group. nih.govacs.org Other approaches rely on the specific electronic and steric environment created by both the substrate and catalyst. acs.org

Meta-Selectivity : Functionalization at the C-3 (meta) position is the most difficult to achieve due to the electronic deactivation at this site and its distance from the coordinating nitrogen atom. nih.gov Recent breakthroughs have employed strategies that temporarily alter the electronic nature of the pyridine ring, such as dearomatization-rearomatization sequences or the formation of Zincke imine intermediates, to enable meta-functionalization. nih.govresearchgate.net Another innovative approach uses a specially designed U-shaped template that directs a palladium catalyst to the distal meta-position, overriding the natural ortho-preference. nih.gov

In the case of this compound, the C-2, C-3, C-4, and C-5 positions are already substituted. Therefore, any ring-based C-H activation would be directed to the sole remaining C-6 position. The principles of selectivity become critical when considering the functionalization of the 2-methyl group versus the C-6 position.

Directing groups are crucial for controlling regioselectivity in C-H activation. rsc.org They function by coordinating to the metal catalyst, bringing it into proximity with a specific C-H bond. While the pyridine nitrogen is an effective endogenous directing group for C-2 functionalization, external directing groups can be installed to target other positions. researchgate.net

For halogenated pyridines, the electronic-withdrawing nature of the halogens further deactivates the ring, making C-H activation more challenging. However, these substituents also influence the regiochemical outcome. The choice of catalyst and ligands is critical to navigate the electronic landscape of the halogenated ring. For instance, palladium catalysis with specific ligands has been shown to achieve C-3 arylation of pyridines. beilstein-journals.org In the context of this compound, the halogens and the methyl group collectively influence the reactivity of the C-6 proton, a factor that must be considered in designing any C-H activation strategy.

| Directing Group Strategy | Targeted Position | Mechanism | Key Considerations for Halogenated Pyridines |

| Inherent N-Coordination | C-2 (ortho) | Cyclometalation via N-metal coordination. acs.org | Electronic deactivation by halogens can hinder catalysis. |

| Template-Assisted | C-3 (meta) | A removable template directs the catalyst to a distal position. nih.gov | Steric hindrance from existing substituents can be a major issue. |

| Dearomatization/Rearomatization | C-3 (meta) | Temporary formation of an electron-rich dihydropyridine (B1217469) intermediate. researchgate.net | Stability of the dearomatized intermediate may be affected by halogens. |

| Phosphonium Salt Formation | C-4 (para) | Conversion of C-H to a C-P bond, which is then substituted. nih.gov | Requires a vacant C-4 position. |

Dearomatization/Rearomatization Approaches

A powerful strategy for functionalizing otherwise unreactive aromatic systems involves a sequence of dearomatization followed by rearomatization. researchgate.netacs.org This approach temporarily breaks the aromaticity of the pyridine ring, creating a more reactive, non-aromatic intermediate (such as a dihydropyridine) that can undergo reactions not possible on the parent arene. mdpi.com A subsequent oxidation or elimination step then restores aromaticity, yielding the functionalized pyridine. nih.gov

This method is particularly useful for achieving functionalization patterns that are difficult to obtain through direct C-H activation or electrophilic/nucleophilic aromatic substitution. nih.gov For example, nucleophilic addition to a pyridinium (B92312) salt can generate a dihydropyridine, which can then react with electrophiles at an electron-rich carbon.

For the this compound scaffold, this strategy could offer a route to modify the substitution pattern. A hypothetical sequence might involve:

Activation and Dearomatization : N-alkylation or acylation to form a pyridinium salt, followed by reduction or nucleophilic addition to generate a dihydropyridine intermediate.

Functionalization : The resulting dihydropyridine, which possesses enamine-like reactivity, could undergo selective functionalization. This step could potentially enable the substitution of one of the halogen atoms or addition to a new position.

Rearomatization : Oxidation of the functionalized dihydropyridine would restore the aromatic pyridine core, now bearing a new functional group.

Studies have shown that halogenated 2-hydroxypyridines are effective substrates in dearomatizing Michael additions, indicating that halogens are compatible with and can even enhance certain dearomatization pathways. acs.orgnih.gov

| Step | Description | Potential Outcome for the Target Scaffold |

| 1. Dearomatization | Formation of a non-aromatic dihydropyridine intermediate, often via N-activation and reduction/addition. nih.gov | Creates a reactive, electron-rich enamine-type system. |

| 2. Functionalization | Reaction of the dihydropyridine with an electrophile or radical. researchgate.net | Introduction of a new substituent at a position dictated by the intermediate's electronics. |

| 3. Rearomatization | Oxidation or elimination to restore the aromatic pyridine ring. nih.gov | A net functionalization that bypasses the normal reactivity constraints of the aromatic ring. |

Cascade and Multicomponent Reactions Incorporating the Pyridine Core

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient method for building molecular complexity. acs.orgrsc.org Similarly, multicomponent reactions (MCRs), in which three or more starting materials combine in one pot to form a product containing portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govrsc.orgbohrium.com

While many MCRs are designed for the de novo synthesis of the pyridine ring itself, the principles can be adapted for the advanced functionalization of a pre-existing, highly substituted core. nih.govresearchgate.net For example, this compound could potentially serve as a component in a cascade or multicomponent process if one of its existing functional groups is first transformed into a reactive handle. A bromo- or chloro-substituent could be converted into an organometallic species, an azide, or an alkyne, which could then trigger a cascade sequence.

One reported cascade process involves a Michael addition, condensation, and oxidative aromatization to build functionalized pyridines. acs.orgnih.gov Adapting such a strategy would involve leveraging the unique reactivity of the halogenated pyridine scaffold as a building block in a more complex transformation.

Regioselectivity and Stereoselectivity in Complex Transformations

For a molecule as densely functionalized as this compound, achieving selectivity is the paramount challenge in any further transformation.

Regioselectivity : This concerns which site of the molecule reacts.

Chemoselectivity : With three bromine atoms and one chlorine atom, a key challenge in cross-coupling reactions would be to selectively activate one C-X bond over the others. Typically, the order of reactivity for palladium-catalyzed coupling is C-I > C-Br > C-Cl. Differentiating between the two C-Br bonds at the C-3 and C-4 positions would require a catalyst system sensitive to subtle electronic and steric differences.

Site Selectivity : As previously discussed, C-H activation would be a competition between the C-6 ring position and the C-2 methyl group. The choice of catalyst and reaction conditions would be crucial in directing the reaction to one site over the other. acs.org

Stereoselectivity : If a transformation introduces a new chiral center, controlling the stereochemical outcome is essential. For instance, if the methyl group were to be functionalized with a substituent that creates a stereocenter, an asymmetric catalyst or chiral auxiliary would be required. The synthesis of chiral bipyridine-diol ligands, for example, has been achieved with excellent stereoselectivity through the oxidative coupling of a chiral pyridine N-oxide, demonstrating that high stereocontrol is possible in pyridine chemistry. rsc.org Similarly, the dearomatization of pyridines using chiral copper hydride catalysts can produce enantiomerically enriched dihydropyridines and piperidines. nih.gov

The successful functionalization of the this compound scaffold thus depends on the careful selection of catalytic systems and reaction pathways that can precisely navigate the complex interplay of steric and electronic factors to achieve the desired regiochemical and stereochemical outcome.

Mechanistic Investigations of Reactions Involving 3,4 Dibromo 5 Chloro 2 Methylpyridine

Elucidation of Reaction Intermediates

The identification of transient species formed during a reaction is fundamental to understanding the reaction pathway. For reactions involving 3,4-Dibromo-5-chloro-2-methylpyridine, several types of intermediates can be postulated based on established principles of pyridine (B92270) chemistry.

The presence of halogens on the pyridine ring suggests the potential for the formation of a highly reactive pyridyne intermediate under strong basic conditions. Specifically, the elimination of HBr from the 3- and 4-positions would lead to the formation of 5-chloro-2-methyl-3,4-pyridyne. This is analogous to the formation of 3,4-pyridyne from 3-bromo-4-chloropyridine (B1270894). wikipedia.org

The generation of this pyridyne can be achieved by treating this compound with a strong base, such as an organolithium reagent or sodium amide. The resulting pyridyne is a powerful electrophile and will readily react with any available nucleophiles or dienes in the reaction mixture.

Trapping Studies: To confirm the existence of the pyridyne intermediate, trapping experiments can be conducted. In these experiments, a trapping agent, typically a diene like furan (B31954), is added to the reaction mixture. The Diels-Alder reaction between the pyridyne and furan would yield a characteristic adduct, providing indirect evidence for the pyridyne's formation. The reaction of 3-bromo-4-chloropyridine with furan and lithium amalgam, for instance, yields 1,4-epoxy-dihydroquinoline through a 2,3-pyridyne intermediate. wikipedia.org A similar strategy could be employed for this compound.

Plausible Trapping Reaction:

In nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer complex is a key mechanistic step. While SNAr reactions are more common in pyridines activated by electron-withdrawing groups like a nitro group, the halogen atoms in this compound also activate the ring towards nucleophilic attack. nih.govchemrxiv.org

When this compound is treated with a nucleophile, such as an alkoxide or an amine, a Meisenheimer complex can be formed at the positions bearing a halogen atom. The stability of this intermediate is influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.orgrsc.org The initial addition of a nucleophile to a carbon atom bearing a halogen results in a resonance-stabilized anionic sigma complex. Subsequent loss of the halide ion restores the aromaticity of the pyridine ring.

Illustrative Meisenheimer Complex Formation:

The relative rates of attack at the different halogenated positions would depend on the electronic and steric environment of each carbon atom.

While ionic pathways are common for this class of compounds, the potential for radical intermediates should not be overlooked, particularly in reactions initiated by light, heat, or radical initiators. Homolytic cleavage of a carbon-bromine or carbon-chlorine bond could generate a pyridyl radical. These radical intermediates can then participate in chain reactions, leading to a variety of products. However, specific studies on radical pathways for this compound are not extensively documented in the available literature.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, which is essential for elucidating reaction mechanisms. For reactions involving this compound, determining the rate law can help distinguish between different proposed mechanisms. For instance, in an SNAr reaction, if the formation of the Meisenheimer complex is the rate-determining step, the reaction would be expected to follow second-order kinetics, being first order in both the pyridine substrate and the nucleophile.

Kinetic data for the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines in different solvents have been reported, showing that the reaction is not base-catalyzed and providing insights into the transition state through the analysis of activation parameters. researchgate.net Similar studies on this compound would be valuable.

Below is a hypothetical data table illustrating the type of data that would be collected in a kinetic study of the reaction of this compound with a nucleophile.

Hypothetical Kinetic Data:

| [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.5 x 10-4 |

| 0.2 | 0.1 | 3.0 x 10-4 |

| 0.1 | 0.2 | 3.0 x 10-4 |

Substituent Effects on Reaction Mechanisms

The substituents on the pyridine ring—two bromine atoms, one chlorine atom, and a methyl group—have a profound effect on the reactivity and the operative reaction mechanism.

Halogens (Br, Cl): The electronegative halogen atoms have an inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. They also have a resonance electron-donating effect (+M), but for halogens, the inductive effect typically dominates. The halogens also serve as potential leaving groups in substitution reactions.

Methyl Group (CH₃): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect slightly activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack. The position of the methyl group at C2 also provides steric hindrance, which can influence the regioselectivity of nucleophilic attack.

Catalytic Cycle Analysis in Metal-Mediated Processes

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, due to the presence of carbon-halogen bonds. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The catalytic cycle for a Suzuki coupling, for example, typically involves a palladium catalyst and can be broken down into three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond (preferentially C-Br over C-Cl) of the pyridine to form a Pd(II) intermediate.

Transmetalation: The organoborane reagent (in the presence of a base) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The efficiency and regioselectivity of these reactions are influenced by the choice of catalyst, ligands, base, and solvent. For this compound, the difference in reactivity between the C-Br and C-Cl bonds could allow for selective, stepwise functionalization.

Hypothetical Suzuki Coupling Catalytic Cycle:

The study of such catalytic cycles is essential for optimizing reaction conditions and expanding the synthetic utility of this versatile building block.

Computational and Theoretical Studies of 3,4 Dibromo 5 Chloro 2 Methylpyridine and Its Derivatives

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic structure of 3,4-Dibromo-5-chloro-2-methylpyridine. These methods, ranging from semi-empirical to ab initio and DFT, allow for the detailed analysis of molecular orbitals and charge distribution, which are key determinants of the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are crucial in predicting how a molecule will interact with other reagents. For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the bromine atoms, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed across the pyridine ring, with significant contributions from the carbon-halogen bonds, indicating potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In the context of pericyclic reactions, FMO analysis can predict whether a reaction is thermally or photochemically allowed. imperial.ac.uk

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

The distribution of electron density within this compound is highly influenced by the electronegativity of the halogen substituents and the nitrogen atom in the pyridine ring. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential.

For this molecule, the nitrogen atom is expected to be a region of negative potential, making it a likely site for protonation or coordination to Lewis acids. The carbon atoms bonded to the electronegative halogens (bromine and chlorine) will exhibit a partial positive charge, rendering them susceptible to nucleophilic substitution reactions. Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify the charge distribution and analyze hyperconjugative interactions that contribute to the molecule's stability. researchgate.net These calculations can provide detailed insights into the specific atomic charges.

Table 2: Predicted Atomic Charges for this compound using NBO Analysis

| Atom | Predicted Charge (e) |

| N1 | -0.55 |

| C2 | +0.15 |

| C3 | -0.05 |

| C4 | +0.10 |

| C5 | +0.08 |

| C6 | +0.20 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a widely used tool for investigating the mechanisms of chemical reactions due to its balance of accuracy and computational cost. mdpi.com For this compound, DFT studies can elucidate the pathways of various reactions, such as halogenation, functionalization, and cross-coupling reactions.

A key aspect of studying reaction mechanisms with DFT is the identification and characterization of transition states (TS). researchgate.net A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. By locating the transition state structures for a given reaction of this compound, chemists can gain a deeper understanding of the reaction's feasibility and the structural changes that occur during the transformation. For example, in a nucleophilic aromatic substitution reaction, the transition state would involve the attacking nucleophile forming a bond with a carbon atom of the pyridine ring while the leaving group (a halogen) is still partially bonded.

DFT calculations can provide detailed energetic profiles for reaction pathways, including the activation energies and reaction enthalpies. researchgate.net For the halogenation or further functionalization of this compound, DFT can predict the most likely sites for substitution and the energy barriers associated with these reactions. For instance, comparing the activation energies for nucleophilic substitution at the different halogenated positions can reveal the relative reactivity of the C-Br and C-Cl bonds. Such studies have been performed on similar systems, revealing the stepwise nature of certain reactions. pku.edu.cn

Table 3: Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Reaction | Position of Attack | Activation Energy (kcal/mol) |

| Nucleophilic Substitution | C4-Br | 25.8 |

| Nucleophilic Substitution | C3-Br | 28.2 |

| Nucleophilic Substitution | C5-Cl | 23.5 |

Note: These values are for illustrative purposes and would be determined from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis (if applicable for derivatives)

While the pyridine ring itself is rigid, derivatives of this compound with flexible side chains would benefit from molecular dynamics (MD) simulations for conformational analysis. MD simulations model the movement of atoms and molecules over time, providing insights into the accessible conformations and their relative stabilities. This is particularly relevant for understanding how a derivative might bind to a biological target or self-assemble in solution. By simulating the molecule in different environments (e.g., in a solvent or interacting with another molecule), researchers can understand the dynamic behavior that governs its function.

Computational Prediction of Regio- and Chemoselectivity

Computational and theoretical studies are invaluable tools for predicting the regio- and chemoselectivity of reactions involving highly substituted pyridine rings like this compound. These methods provide deep insights into the electronic structure and reactivity of the molecule, guiding synthetic efforts and explaining experimental outcomes. Density Functional Theory (DFT) is a particularly powerful method for these predictions. nih.gov

The reactivity of substituted pyridines is complex due to the interplay of electronic effects from the nitrogen heteroatom and the various substituents. The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the C2, C4, and C6 positions. researchgate.net However, the specific substitution pattern of this compound, with a combination of electron-donating (methyl) and electron-withdrawing (halogens) groups, requires more sophisticated computational analysis to predict reaction sites.

One of the primary applications of computational chemistry in this context is the prediction of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. By calculating the distribution of electron density and molecular orbitals, researchers can identify the most electrophilic carbon atoms, which are the most likely sites for nucleophilic attack. rsc.org For instance, DFT calculations can determine the partial atomic charges on each carbon of the pyridine ring. The carbon atom with the most positive partial charge is generally the most susceptible to attack by a nucleophile.

Furthermore, computational models can predict the stability of reaction intermediates, such as Meisenheimer complexes, which are formed during SNAr reactions. researchgate.net The relative energies of these intermediates for attack at different positions can indicate the most favorable reaction pathway.

Another area where computational prediction is crucial is in metal-halogen exchange reactions, often used to form Grignard or organolithium reagents for further functionalization. The chemoselectivity of this reaction—that is, which halogen atom reacts preferentially—can be predicted by calculating the bond dissociation energies of the C-Br and C-Cl bonds. The weaker bond is more likely to undergo cleavage. Additionally, theoretical studies on Grignard reagent formation can elucidate the reaction mechanism, whether it proceeds via a radical or non-radical pathway. rsc.orgrsc.org

The formation of pyridyne intermediates from di- or tri-halogenated pyridines is another reaction class where computational studies are highly predictive. The "aryne distortion model," supported by DFT calculations, can explain and predict the regioselectivity of nucleophilic additions to unsymmetrical pyridynes. nih.gov By calculating the geometry of the pyridyne, the model can predict which of the two carbons of the formal triple bond is more susceptible to nucleophilic attack.

The following table illustrates the type of data that would be generated from a DFT study to predict the regioselectivity of a hypothetical nucleophilic aromatic substitution on this compound. The values are illustrative and serve to demonstrate how computational parameters are used to infer reactivity.

| Position | Calculated Parameter | Predicted Reactivity for Nucleophilic Attack |

| C2 | LUMO Coefficient | Moderate |

| C3 | Calculated Partial Charge | Low |

| C4 | LUMO Coefficient | High |

| C5 | Calculated Partial Charge | Low |

| C6 | Steric Hindrance from Methyl Group | Low |

This table is for illustrative purposes. The predicted reactivity is based on general principles of pyridine chemistry and would require specific DFT calculations for confirmation.

Applications of 3,4 Dibromo 5 Chloro 2 Methylpyridine in Advanced Organic Synthesis

Precursor for Diversely Substituted Pyridine (B92270) Derivatives

The primary utility of 3,4-Dibromo-5-chloro-2-methylpyridine in synthetic chemistry lies in its role as a scaffold for producing a wide array of substituted pyridines. The three halogen atoms act as synthetic handles that can be selectively replaced through various cross-coupling reactions.

Research Findings:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for the functionalization of polyhalogenated pyridines. nih.govnih.gov The site-selectivity of these reactions is a critical aspect, governed by the nature of the halogen, its position on the ring, the catalyst system (including ligands), and the reaction conditions. nih.govnih.gov

Site-Selectivity: In polyhalogenated pyridines, the oxidative addition of palladium, the first step in many cross-coupling catalytic cycles, is electronically favored at positions C2 and C4 (ortho and para to the nitrogen atom) due to their increased electrophilicity. nih.gov For this compound, this suggests that the bromine at the C4 position would be highly reactive. The relative reactivity of C-Br versus C-Cl bonds in these reactions typically favors the cleavage of the C-Br bond first, as it is weaker. This inherent difference allows for sequential, site-selective functionalization.

Ligand and Condition Control: Modern synthetic methods have demonstrated that site-selectivity can be controlled and even reversed through the careful choice of ligands and reaction conditions. nih.gov For instance, in studies on 2,4-dichloropyridines, conventional catalysts favor reaction at the C2 position, but sterically hindered N-heterocyclic carbene (NHC) ligands can switch the selectivity to the C4 position. nih.gov Similarly, ligand-free "Jeffery" conditions have been shown to enhance C4-selectivity. nih.gov This level of control is directly applicable to a tri-halo substrate like this compound, enabling the stepwise introduction of different substituents.

Synthesis of Arylpyridines: A common application is the synthesis of aryl- and heteroarylpyridines. Suzuki-Miyaura coupling of brominated pyridines with a variety of arylboronic acids proceeds in good to excellent yields, tolerating a wide range of functional groups. nih.govresearchgate.net This allows for the construction of biaryl structures, which are common motifs in biologically active molecules.

Synthesis of Aminopyridines: Beyond C-C bond formation, C-N bond-forming reactions like the Buchwald-Hartwig amination can be used. Selective mono- or di-amination of dihalopyridines has been achieved with high efficiency, providing access to aminopyridines which are also important pharmacophores. acs.org

The ability to sequentially replace the halogens at the C3, C4, and C5 positions allows chemists to construct a diverse library of polysubstituted pyridines from a single starting material.

| Reaction Type | Typical Reagent | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic Acid | C-C | Aryl-substituted Pyridines |

| Kumada Coupling | Grignard Reagent | C-C | Alkyl- or Aryl-substituted Pyridines |

| Negishi Coupling | Organozinc Reagent | C-C | Alkyl- or Aryl-substituted Pyridines |

| Buchwald-Hartwig Amination | Amine | C-N | Amino-substituted Pyridines |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl-substituted Pyridines |

Building Block for Complex Heterocyclic Architectures

Once diversely substituted pyridines are synthesized from this compound, they can serve as advanced intermediates for the construction of more complex, often fused, heterocyclic systems. The substituents introduced via cross-coupling can be designed to participate in subsequent intramolecular cyclization reactions.

Research Findings:

The de novo synthesis of pyridine rings often involves condensation or cycloaddition reactions. nih.govnih.gov However, the functionalization of a pre-formed, highly substituted pyridine ring offers a more modular approach to complex targets.

Intramolecular Cyclization: A substituent introduced at one of the halogenated positions, such as an ortho-functionalized aryl group, can undergo a subsequent intramolecular reaction with an adjacent group on the pyridine ring or with another substituent. This strategy is a powerful method for building fused ring systems like carbolines, azaindoles, or the pyridoacridines found in marine alkaloids.

Multi-component Reactions: The pyridine derivatives can be used as components in further reactions. For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes. nih.gov A highly functionalized pyridine could serve as the dienophile or be incorporated into the diene, leading to very complex architectures.

Modular Synthesis: This building block approach provides a modular strategy for structural diversification, which is highly valued in medicinal chemistry and materials science. nih.gov Starting from a common trihalogenated precursor, chemists can access a wide range of complex heterocyclic scaffolds by varying the sequence of cross-coupling and cyclization reactions.

Intermediate in the Synthesis of Ligands for Organometallic Chemistry

Pyridine and its derivatives are ubiquitous ligands in organometallic and coordination chemistry, valued for their electronic properties and predictable coordination to metal centers. wikipedia.org this compound is an excellent starting material for the synthesis of custom-designed, multidentate ligands.

Research Findings:

The synthesis of functionalized pyridine ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. acs.org

Monodentate to Multidentate Ligands: The parent compound can act as a simple monodentate ligand through its nitrogen lone pair. More importantly, the halogen atoms can be replaced with other coordinating groups. For example, a Suzuki coupling can introduce a second pyridine ring to create a bipyridine-type ligand, which is a classic chelating agent. wikipedia.org Alternatively, substitution with phosphino, amino, or thioether groups can create P,N-, N,N-, or S,N-bidentate or even polydentate ligands.

Ligand Scaffolding: The rigid pyridine core provides a well-defined geometry for arranging multiple donor atoms. The synthesis of pyridine-containing macrocycles for complexing platinum group metals has been demonstrated, where the pyridine nitrogen and other donors coordinate to the metal in a specific, folded conformation. nih.gov

Tuning Complex Properties: The substituents on the pyridine ring influence the properties of the resulting metal complex. Electron-donating or electron-withdrawing groups alter the Lewis basicity of the pyridine nitrogen and can affect the catalytic activity, stability, and photophysical properties of the organometallic complex. acs.orgresearchgate.net This makes precursors like this compound valuable for creating libraries of ligands for catalyst screening and development.

| Functional Group Introduced | Potential Ligand Type | Coordinating Atoms |

| Pyridyl Group | Bipyridine (Bidentate) | N, N' |

| Diphenylphosphine Group | Phosphinopyridine (Bidentate) | P, N |

| Amino Group | Aminopyridine (Bidentate) | N, N' |

| Thiol/Thioether Group | Thienopyridine (Bidentate) | S, N |

Role in the Construction of Functional Materials (e.g., π-conjugated systems)

The creation of extended π-conjugated systems is fundamental to the field of materials science, with applications in organic electronics, sensors, and photonics. The step-wise functionalization of this compound with aromatic units is a direct route to such materials.

Research Findings:

The Suzuki-Miyaura reaction is one of the most powerful tools for synthesizing π-conjugated heterocyclic systems through the formation of new carbon-carbon bonds. nih.gov

Building π-Conjugation: By reacting this compound with aryl- or heteroarylboronic acids, the π-system can be systematically extended. nih.gov The sequential replacement of the three halogens with different aromatic groups allows for the synthesis of precisely defined, non-symmetrical conjugated molecules. The pathway of conjugation has been shown to have a significant effect on the electronic structure of the resulting polymers. rsc.org

Self-Assembly and Supramolecular Chemistry: Functionalized pyridines can be designed to self-assemble into highly ordered structures. For instance, bis(iodoethynyl)pyridines have been co-crystallized with bipyrimidyls to form planar, π-stacked sheets. nih.govnih.gov These sheets are held together by a combination of cooperative C–I···N halogen bonds and C–H···N hydrogen bonds. nih.govnih.gov The substitution pattern on the pyridine ring is crucial for guiding this self-assembly process, making highly functionalized precursors valuable for designing new supramolecular materials.

Tuning Electronic Properties: The incorporation of the electron-deficient pyridine ring and various substituents allows for the tuning of the electronic properties (e.g., HOMO/LUMO levels) of the final material. This is essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Synthetic Intermediate in Medicinal Chemistry Lead Compound Synthesis

Substituted pyridines are considered "privileged scaffolds" in medicinal chemistry, as they are present in a vast number of approved drugs and biologically active compounds. nih.gov Polyhalogenated pyridines like this compound are key intermediates in the synthesis of these molecules, including pharmaceuticals and modern agrochemicals.

Research Findings:

Core Scaffold for Drug Discovery: The pyridine ring serves as a stable, biocompatible core that can be decorated with various functional groups to optimize interactions with biological targets. Halogenated pyridines are common starting points for synthesizing libraries of compounds for high-throughput screening. For example, 2-Chloro-3,5-dibromo-4-methylpyridine (B1593453) is noted for its use in developing new medications and its potent antimicrobial properties. chemimpex.com

Agrochemical Synthesis: Many modern herbicides and pesticides are based on a substituted pyridine core. The synthesis of 2-chloro-5-methylpyridine (B98176) is an important industrial process for producing herbicidal compounds. epo.orggoogle.comgoogle.com The multiple functionalization sites on this compound allow for the creation of new generations of agrochemicals with improved efficacy and safety profiles.

Lead Compound Optimization: In drug discovery, once a "hit" compound is identified, chemists synthesize numerous analogues to improve its potency, selectivity, and pharmacokinetic properties (a process known as lead optimization). The ability to selectively and sequentially modify the C3, C4, and C5 positions of the pyridine ring makes this compound an ideal starting point for such optimization campaigns. For instance, novel pyridine derivatives synthesized via Suzuki coupling from 5-bromo-2-methylpyridin-3-amine (B1289001) were evaluated for their biological activities. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Advancements

Research into polyhalogenated pyridines has led to significant progress in their synthesis and functionalization. Historically, the synthesis of these compounds often required harsh reaction conditions. nih.gov However, recent advancements have focused on developing more selective and efficient methods.

One of the key areas of progress is in the regioselective halogenation of the pyridine (B92270) ring. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is often challenging and can lead to a mixture of products. nih.gov Modern synthetic strategies have increasingly focused on direct C-H activation and functionalization, offering more controlled and efficient routes to specific isomers. youtube.com For instance, methods for the 3-selective halogenation of pyridines have been developed, which are crucial for accessing a variety of important building blocks. nih.gov

Furthermore, the reactivity of polyhalogenated pyridines, particularly their susceptibility to nucleophilic aromatic substitution (SNAr), has been extensively explored. The position of the halogen atoms significantly influences the reactivity, with the 4-position being the most reactive in compounds like pentachloropyridine (B147404). chemicalbook.comguidechem.com This predictable reactivity allows for the selective replacement of halogen atoms with a wide range of nucleophiles, leading to the synthesis of diverse and complex pyridine derivatives.

Recent research has also seen the development of novel catalytic systems, including the use of palladium and other transition metals, to facilitate the amination and other cross-coupling reactions of polyhalogenated pyridines. acs.org These advancements have expanded the synthetic utility of this class of compounds.

Unexplored Reactivity and Synthetic Opportunities

Despite the progress, there are still areas of unexplored reactivity and synthetic opportunities for polyhalogenated pyridines. The selective functionalization of specific C-H bonds in the presence of multiple halogen atoms remains a challenge. Developing catalysts and reaction conditions that can differentiate between various C-H and C-halogen bonds would open up new avenues for creating highly substituted and complex pyridine scaffolds.

The reactivity of less common isomers of polyhalogenated pyridines is another area ripe for exploration. While compounds like pentachloropyridine have been well-studied, the synthetic potential of asymmetrically substituted polyhalogenated pyridines is less understood. chemicalbook.comresearchgate.net Investigating the unique reactivity patterns of these less-explored compounds could lead to the discovery of novel transformations and the synthesis of new chemical entities.

Furthermore, the application of modern synthetic techniques such as photoredox catalysis and electrosynthesis to polyhalogenated pyridines is an emerging field. rsc.org These methods could provide access to novel reaction pathways and allow for functionalization under milder conditions, expanding the synthetic toolbox for this class of compounds.

The following table provides a summary of representative synthetic methods for polyhalogenated pyridines:

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Pyridine | Cl2, Vapor Phase | Pentachloropyridine | Up to 95% | researchgate.net |

| Pentachloropyridine | Zn | 2,3,5,6-Tetrachloropyridine | 98.13% | |

| Polyhalogenated Pyridines | Various Amines, NaOtBu, H2O | 2-Aminopyridine derivatives | Good to excellent | acs.orgnih.gov |

Potential for Green Chemistry Innovations

The synthesis of polyhalogenated pyridines has traditionally involved the use of harsh reagents and solvents, leading to environmental concerns. However, there is a growing emphasis on developing greener synthetic routes.

One of the key areas for green chemistry innovation is the use of more environmentally benign solvents. For example, methods for the selective amination of polyhalogenated pyridines using water as a solvent have been developed. acs.orgnih.gov This approach significantly reduces the environmental impact compared to traditional methods that rely on volatile organic solvents.

The development of efficient and recyclable catalysts is another important aspect of green chemistry. nih.gov One-pot multicomponent reactions, which reduce the number of synthetic steps and minimize waste, are also being explored for the synthesis of pyridine derivatives. nih.govresearchgate.net Microwave-assisted synthesis has been shown to be a valuable tool in this regard, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govresearchgate.net

Furthermore, the use of flow chemistry offers a promising avenue for the safer and more efficient production of pyridines, with improved control over reaction parameters and reduced risk of hazardous incidents.

The table below highlights some green chemistry approaches in pyridine synthesis:

| Green Chemistry Approach | Example | Advantage | Reference(s) |

| Use of Green Solvents | Amination of polyhalogenated pyridines in water | Reduced use of volatile organic compounds | acs.orgnih.gov |

| Recyclable Catalysts | One-pot multicomponent reactions | Simplified workup and catalyst reuse | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, higher yields | nih.govresearchgate.net |

| Flow Chemistry | Continuous flow synthesis of pyridines | Enhanced safety and control |

Future Perspectives in the Design and Synthesis of Polyhalogenated Pyridines

The field of polyhalogenated pyridines is continuously evolving, with several exciting future perspectives. The development of late-stage functionalization techniques will be crucial for the efficient synthesis of complex molecules, such as pharmaceuticals and agrochemicals. nih.gov This involves the selective introduction of functional groups into a pre-existing complex molecular scaffold, which can significantly shorten synthetic routes.

The design and synthesis of novel polyhalogenated pyridines with tailored electronic and steric properties will continue to be an area of active research. These compounds can serve as valuable ligands in catalysis or as building blocks for new materials with unique properties. nih.govrsc.org

Furthermore, the exploration of novel reaction pathways, such as those involving radical intermediates or photochemical activation, will likely lead to new and unexpected transformations of polyhalogenated pyridines. rsc.org The combination of experimental and computational studies will be instrumental in understanding the mechanisms of these reactions and in designing more efficient synthetic strategies.

As the demand for sustainable chemical processes grows, the development of even more environmentally friendly methods for the synthesis and functionalization of polyhalogenated pyridines will remain a key research focus. acs.orgresearchgate.net This will involve the continued exploration of green solvents, catalysts, and energy sources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dibromo-5-chloro-2-methylpyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation of 2-methylpyridine. Initial chlorination at the 5-position using SOCl₂ or PCl₃ under anhydrous conditions is followed by bromination at the 3- and 4-positions using N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., AIBN as a catalyst). Optimize temperature (70–90°C for bromination) and stoichiometry (2.2 equiv. Br per site) to minimize di- or tri-brominated by-products .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to isolate intermediates. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Identify deshielded protons (e.g., methyl group at ~2.5 ppm) and halogen-induced splitting patterns.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 298.8 for C₇H₅Br₂ClN).

- XRD : Resolve steric effects from bromine and methyl groups in the crystal lattice .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Handling : Use inert atmosphere (N₂/Ar) due to potential hygroscopicity and reactivity of halogen substituents. Store in amber vials at –20°C to prevent photodegradation .

- Waste Management : Neutralize halogenated by-products with 10% sodium bicarbonate before disposal. Partner with certified waste management services for halogen-specific protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for halogenation reactions of methylpyridines?

- Analysis : Discrepancies often arise from competing pathways (e.g., electrophilic vs. radical bromination). Use kinetic studies (e.g., in-situ IR or Raman spectroscopy) to identify intermediates. For example, radical bromination with NBS/AIBN may favor 3,4-dibromination over electrophilic routes, which risk over-halogenation .

- Mitigation : Pre-functionalize the pyridine ring with electron-withdrawing groups (e.g., nitro) to direct halogen placement, then reduce post-synthesis .

Q. What computational tools can predict the reactivity of this compound in cross-coupling reactions?

- Methods :

- DFT Calculations : Model steric and electronic effects of bromine/chlorine substituents on Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄ vs. XPhos ligands).

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?

- Strategy : Leverage orthogonal protecting groups. For example:

- Protect the methyl group with a trimethylsilyl ether before substituting bromine at the 3-position.

- Use Ullmann coupling for selective arylation at the 4-position .

Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.